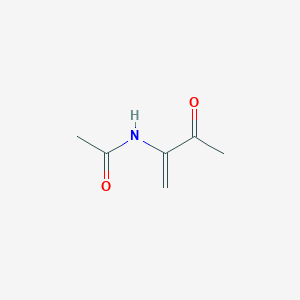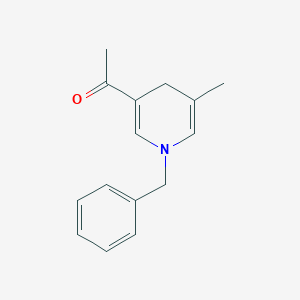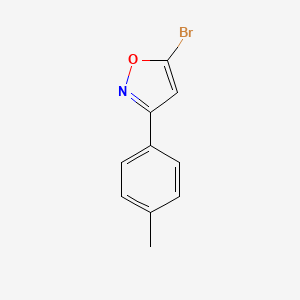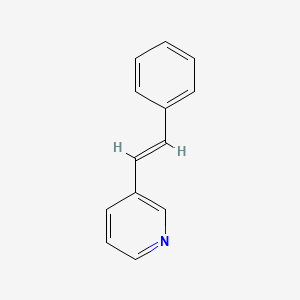
3-Styryl-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Styryl-pyridine is an organic compound with the chemical formula C13H11N. It is a derivative of pyridine, where a styryl group (a vinyl group attached to a phenyl ring) is substituted at the third position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Styryl-pyridine can be synthesized through several methods. One common approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with ethynylketones to form aminodiene intermediates. These intermediates undergo cyclodehydration to yield substituted pyridines . Another method is the Kröhnke pyridine synthesis, which uses 1,3-dicarbonyl compounds and α-pyridinium methyl ketone salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
化学反应分析
Types of Reactions: 3-Styryl-pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
科学研究应用
3-Styryl-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other materials due to its electronic properties.
作用机制
The mechanism of action of 3-Styryl-pyridine varies depending on its application. For instance, as an antifungal agent, it disrupts the plasma membrane integrity of fungal cells, leading to cell death . The compound interacts with specific molecular targets, such as drug-efflux pumps, and affects various pathways involved in cell growth and survival.
相似化合物的比较
- 2-Styryl-pyridine
- 4-Styryl-pyridine
- Styrylpyridinium derivatives
Comparison: 3-Styryl-pyridine is unique due to its substitution pattern, which influences its electronic properties and reactivity. Compared to 2-Styryl-pyridine and 4-Styryl-pyridine, the position of the styryl group in this compound results in different chemical behavior and applications . Styrylpyridinium derivatives, on the other hand, are known for their antifungal and fluorescence properties, similar to this compound .
属性
CAS 编号 |
5097-91-6 |
|---|---|
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC 名称 |
3-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H/b9-8+ |
InChI 键 |
RMSGACVDMOLUPL-CMDGGOBGSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


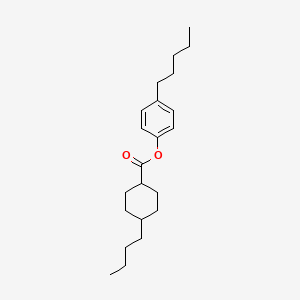
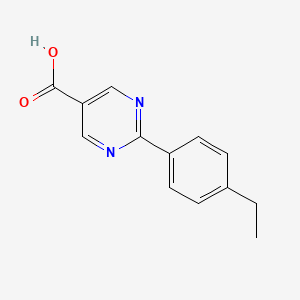
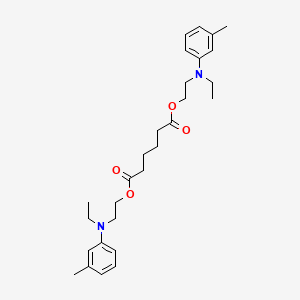

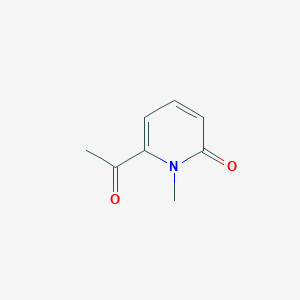
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
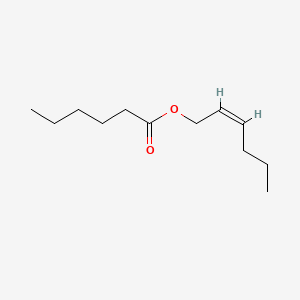

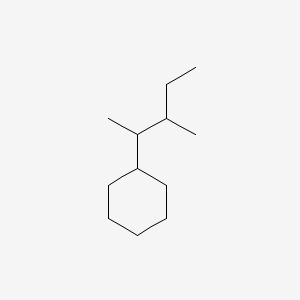
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
